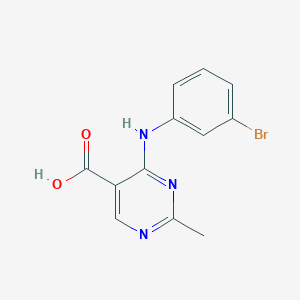

4-(3-Bromoanilino)-2-methylpyrimidine-5-carboxylic acid

Description

4-(3-Bromoanilino)-2-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a 3-bromoanilino substituent at the 4-position, a methyl group at the 2-position, and a carboxylic acid moiety at the 5-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

4-(3-bromoanilino)-2-methylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O2/c1-7-14-6-10(12(17)18)11(15-7)16-9-4-2-3-8(13)5-9/h2-6H,1H3,(H,17,18)(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFQRIPTXDGFCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)NC2=CC(=CC=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromoanilino)-2-methylpyrimidine-5-carboxylic acid typically involves multiple steps. One common method starts with the bromination of aniline to produce 3-bromoaniline. This intermediate is then reacted with 2-methylpyrimidine-5-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of aniline derivatives.

Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to produce a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Aniline derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-(3-Bromoanilino)-2-methylpyrimidine-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Bromoanilino)-2-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The brominated aniline group can form strong interactions with enzyme active sites or receptor binding pockets, leading to inhibition or modulation of their activity. The pyrimidine ring and carboxylic acid group further enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Physicochemical and Structural Data (Table)

Biological Activity

4-(3-Bromoanilino)-2-methylpyrimidine-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from commercially available starting materials through a series of reactions that include bromination, nucleophilic substitution, and carboxylation. The synthetic pathway often requires careful optimization to achieve high yields and purity.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that derivatives with similar structural motifs can inhibit cell proliferation in various cancer cell lines, including A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cells.

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell growth and survival, particularly those mediated by receptor tyrosine kinases (RTKs) and serine/threonine kinases. For instance, a study indicated that the compound could modulate the activity of the BCR-ABL kinase, which is implicated in chronic myeloid leukemia (CML) .

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. Similar pyrimidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria.

- Case Study : A study evaluated the antimicrobial activity of pyrimidine derivatives against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, revealing promising results for compounds with structural similarities to this compound .

Research Findings

Several studies have characterized the biological activity of compounds related to this compound:

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound can be synthesized via Minisci radical alkylation or homolytic alkoxycarbonylation . For example:

-

Radical Alkoxycarbonylation : Using FeSO₄·7H₂O and α-hydroxy-α-(ethoxycarbonyl)ethyl hydroperoxide in a toluene-water biphasic system at −10°C yields ethyl esters (e.g., ethyl 5-bromopyrimidine-4-carboxylate in 52% yield) . Acidic hydrolysis of the ester then generates the carboxylic acid .

Functional Group Transformations

The carboxylic acid group undergoes nucleophilic acyl substitution :

-

Amide Formation : Reacting with amines (e.g., hydrazine) in ethanol under reflux forms hydrazides (e.g., 1,5-diarylimidazole-4-carbohydrazides) .

-

Esterification : Treatment with alcohols (e.g., ethanol) and acid catalysts (H₂SO₄) produces esters7.

| Reaction | Reagents | Conditions | Application | Ref. |

|---|---|---|---|---|

| Amidation | Hydrazine, EtOH | Reflux, 3–5 h | Antiviral carbohydrazides | |

| Esterification | EtOH, H₂SO₄ | 80°C, 2 h | Prodrug synthesis | 7 |

Substitution Reactions at the Bromine Site

The 3-bromoanilino group participates in cross-coupling reactions :

-

Suzuki Coupling : Reaction with arylboronic acids under Pd catalysis replaces bromine with aryl groups, enabling diversification .

| Reaction | Catalyst | Substrate | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 4-(Arylanilino)pyrimidine derivatives | 45–70% |

Electrophilic Aromatic Substitution (EAS)

The pyrimidine ring undergoes nitration or halogenation at electron-rich positions (e.g., C5 or C6) :

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, which can be reduced to amines for further functionalization .

| Reaction | Reagents | Position | Notes | Ref. |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C6 | Intermediate for amide synthesis |

Biological Activity and Derivatives

Derivatives of this scaffold show HIV-1 integrase inhibition and antitumor activity :

-

CK2 Inhibitors : Ethyl 5-bromopyrimidine-4-carboxylate (precursor) is used to synthesize CX-5011, a potent kinase inhibitor .

-

Antiviral Agents : Hydrazides derived from this acid exhibit 33–45% HIV-1 inhibition .

Mechanistic Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.